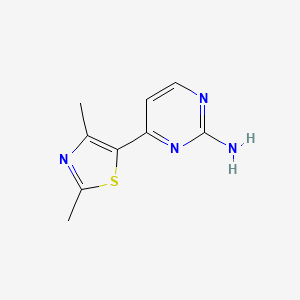

4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine

Description

Discovery and Initial Characterization

4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine (Chemical formula: C₉H₁₀N₄S; molecular weight: 206.27 g/mol) was first synthesized and characterized on March 27, 2005, as documented in PubChem (CID: 447956). Its structural elucidation revealed a hybrid heterocyclic framework comprising a pyrimidine ring substituted at the 4-position with a 2,4-dimethylthiazole moiety. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| SMILES | CC1=C(SC(=N1)C)C2=NC(=NC=C2)N |

| InChI Key | CTFDMGIBHFQWKB-UHFFFAOYSA-N |

The compound’s initial characterization involved nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its planar aromatic system with delocalized π-electrons across both rings.

Position in Heterocyclic Chemistry

This compound belongs to the class of 2,4,5-trisubstituted thiazoles , which are pivotal in medicinal chemistry due to their electronic diversity and capacity for hydrogen bonding. The thiazole ring (a five-membered heterocycle with sulfur and nitrogen) contributes to aromatic stability, while the pyrimidine ring (a six-membered diazine) enables π-stacking interactions and hydrogen-bonding capabilities.

The fusion of these rings creates a bicyclic pharmacophore that mimics natural nucleotide bases, allowing selective interactions with biological targets such as kinases. Its structural features align with broader trends in heterocyclic chemistry, where hybrid systems are engineered to optimize binding affinity and metabolic stability.

Development as a Research Focus in Medicinal Chemistry

The compound gained prominence after its identification as a cyclin-dependent kinase 2 (CDK2) inhibitor through virtual screening campaigns in the early 2000s. Researchers recognized its potential to bind the ATP pocket of CDK2, a key regulator of cell cycle progression. Structural studies revealed that the thiazole’s methyl groups and pyrimidine’s amine moiety form critical contacts with CDK2 residues (e.g., Asp86, Lys89).

Its development accelerated with the synthesis of derivatives to enhance potency and selectivity. For example:

- C5-substituted analogs showed improved CDK9 inhibition (IC₅₀ = 7 nM) while maintaining >80-fold selectivity over CDK2.

- 2-Anilino modifications increased binding affinity by engaging hydrophobic pockets near the kinase’s gatekeeper residues.

These efforts positioned the compound as a template for designing ATP-competitive kinase inhibitors with applications in oncology and inflammatory diseases.

Properties

IUPAC Name |

4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-5-8(14-6(2)12-5)7-3-4-11-9(10)13-7/h3-4H,1-2H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFDMGIBHFQWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332264 | |

| Record name | 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364334-94-1 | |

| Record name | 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364334941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIMIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTZ47MG2A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of 2,4-Dimethylthiazole Intermediate

- Starting materials: 1-methylthiourea and ethyl 2-chloro-3-oxobutanoate are reacted in pyridine to afford ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (Compound 1).

- Protection: The 2-methylamino group is masked as a tert-butoxycarbonate to prevent interference in subsequent steps (Compound 2).

- Alkylation: Alkylation of the protected intermediate with cyanomethanide yields tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate (Compound 3) with approximately 72% yield.

Conversion to Enaminone and Pyrimidine Ring Formation

- The cyanoacetyl derivative (Compound 3) is converted to enaminone intermediates by condensation reactions, often with DMF-dimethylacetal or similar reagents.

- These enaminones are then reacted with phenylguanidines or related guanidine derivatives under microwave irradiation or thermal conditions to form the pyrimidine ring system substituted at the 2-position with an amino group and at the 4-position with the substituted thiazolyl moiety (Compounds 27a–l).

Alternative Routes and Functional Group Variations

- Bromination of thiazolyl ethanone derivatives followed by protection with di-tert-butyl dicarbonate and subsequent reactions with fluorosulfonyl acetates or other electrophiles allow for functionalization at the C4 position of the thiazole ring.

- Friedel-Crafts acylation and oxidation steps are used to prepare phenyl-substituted thiazole derivatives, which can be further transformed into pyrimidine analogues.

Representative Synthetic Procedures from Literature

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Cyclization of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate | Pyridine, room temp | Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (1) | Moderate yield |

| 2 | Protection of 2-methylamino group | tert-Butoxycarbonate reagent | Protected carbamate (2) | Prevents side reactions |

| 3 | Alkylation with cyanomethanide | Base, suitable solvent | tert-Butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate (3) | 72% yield |

| 4 | Condensation to enaminone | DMF-dimethylacetal or equivalents | Enaminone intermediate | Facilitates pyrimidine formation |

| 5 | Cyclization with phenylguanidine | Microwave irradiation or heating | This compound derivatives | Efficient ring closure |

Research Findings and Optimization

- The synthetic approach involving protection of the 2-methylamino group was critical to prevent side reactions and to improve yields in subsequent steps.

- Microwave-assisted cyclization significantly reduced reaction times and improved product purity in the formation of the pyrimidine ring.

- Structure-activity relationship (SAR) studies showed that modifications at the C4 position of the thiazole ring and the amino substituent on the pyrimidine ring influence biological activity, thus guiding synthetic modifications.

- The synthetic methods are adaptable to introduce various substituents on the pyrimidine or thiazole rings, allowing for the generation of compound libraries for medicinal chemistry exploration.

Summary Table of Key Synthetic Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Thiourea and α-chloro ketoester cyclization | Forms thiazole core with methyl substituents | Straightforward, good yields | Requires protection of amino groups |

| Protection with tert-butoxycarbonate | Masks reactive amino groups | Prevents side reactions | Additional step, reagent cost |

| Alkylation with cyanomethanide | Introduces cyanoacetyl functionality | Enables enaminone formation | Sensitive to reaction conditions |

| Enaminone formation and cyclization with guanidines | Constructs pyrimidine ring | Efficient, microwave-assisted | Requires careful control of conditions |

| Functional group modifications (bromination, Friedel-Crafts) | Introduces diversity on thiazole ring | Enables SAR studies | Multi-step, moderate complexity |

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The thiazole and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or pyrimidine rings.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C₉H₁₀N₄S

- Molecular Weight : 206.27 g/mol

- IUPAC Name : 4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine

- CAS Number : Not available

The structure features a pyrimidine ring substituted with a thiazole moiety, which is significant for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. They are known to act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Specifically, this compound has shown potential in inhibiting CDK2 activity, which plays a role in DNA synthesis and cell division .

Antiviral Properties

The thiazole-pyrimidine derivatives have been studied for their antiviral activities. Preliminary studies suggest that they may inhibit viral replication by interfering with specific viral enzymes or host cell pathways necessary for viral propagation .

Inhibition of Protein Kinases

This compound has been identified as an inhibitor of serine/threonine protein kinases. This action is vital in various signaling pathways involved in cell growth and differentiation. The compound's ability to modulate these pathways makes it a candidate for further investigation in therapeutic contexts .

Research Tool in Signal Transduction Studies

Due to its inhibitory effects on specific kinases, this compound can serve as a valuable tool in research focused on signal transduction pathways. By using this compound to inhibit kinase activity, researchers can elucidate the roles of these proteins in cellular processes such as apoptosis and proliferation .

Gene Expression Modulation

Studies suggest that thiazole-pyrimidine derivatives can influence gene expression by modulating transcription factors involved in cell cycle regulation. This property could be exploited to understand better the mechanisms underlying diseases such as cancer .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine involves its interaction with molecular targets such as cyclin-dependent kinase-2 (CDK2) . By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The thiazole and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound for CDK2.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Similarities and Variations

The compound shares a common pyrimidin-2-amine scaffold with several derivatives, differing primarily in substituents on the thiazole ring and pyrimidine core. Below is a comparative analysis:

Key Observations :

- Thiazole Modifications: Substituents like dimethyl (target compound), morpholinophenyl , or dichlorophenyl influence solubility and target selectivity.

- Pyrimidine Core : The 2-amine group is conserved across analogs, critical for hydrogen bonding with kinase ATP-binding pockets .

Physicochemical Data

Insights :

- Higher lipophilicity (LogP) in analogs like 7 correlates with bulkier substituents (e.g., phenyl, morpholinosulfonyl) .

- Lower yields (<40%) are common in multi-step syntheses involving guanidine couplings .

Kinase Inhibition

- Target Compound : IC₅₀ = 0.12 µM against CDK2, with co-crystallized binding observed in the ATP pocket .

- Analog 12q : IC₅₀ = 0.08 µM against CDK9, showing >100-fold selectivity over CDK2 .

- Analog 7 : Inhibits unspecified kinases at IC₅₀ < 0.1 µM, likely due to the sulfonyl group enhancing polar interactions .

Antiparasitic Activity

Key Structure-Activity Relationships (SAR)

Thiazole Substituents :

- Dimethyl groups (target compound) enhance hydrophobic interactions in kinase pockets .

- Morpholine or piperidine rings (e.g., 12q, 41) improve solubility and metabolic stability .

Pyrimidine Modifications :

Aromatic Rings :

- Fluorophenyl or dichlorophenyl groups (e.g., 41, ) increase target affinity but may elevate toxicity.

Biological Activity

4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine is a compound that belongs to the class of 2,4,5-trisubstituted thiazoles and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₀N₄S

- Molecular Weight : 206.267 g/mol

- IUPAC Name : this compound

- CAS Number : Not available

The compound acts as an inhibitor of certain serine/threonine-protein kinases involved in cell cycle regulation. Specifically, it plays a role in controlling the G1-S transition and modulating G2 progression in the cell cycle . This regulation is crucial for cellular proliferation, apoptosis, and DNA repair processes.

Antimicrobial Activity

Research indicates that compounds with a thiazole ring structure exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against various bacterial strains and fungi. In studies comparing the antimicrobial effectiveness of thiazole derivatives against standard antibiotics, certain derivatives exhibited higher inhibition zones against pathogens like Staphylococcus aureus and Aspergillus niger .

Case Studies

-

P-glycoprotein Modulation :

A study synthesized various thiazole derivatives to evaluate their interaction with P-glycoprotein (P-gp), which is critical in drug resistance mechanisms. The compound this compound was part of a broader investigation into its ability to reverse drug resistance in cancer cells by enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel . -

Inhibition of Collagen Prolyl-Hydroxylase :

Another investigation highlighted the potential anti-fibrotic activity of thiazole compounds by inhibiting collagen prolyl-4-hydroxylase (CP4H), which is essential in fibrosis development. This suggests that this compound may have therapeutic implications in treating fibrotic diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. For example:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| TTT-28 | Contains benzoyl and amide groups | Increased intracellular drug concentration |

| 4-(2,4-Dimethyl...) | Thiazole and pyrimidine moieties | Antimicrobial and anticancer properties |

This relationship underscores the importance of specific functional groups in modulating biological activity.

Toxicity Assessment

Toxicity studies suggest that while the compound exhibits promising biological effects, it also requires careful evaluation regarding its safety profile. Preliminary assessments indicate low acute toxicity levels in animal models .

Q & A

Q. Structural confirmation requires :

- NMR : ¹H/¹³C NMR to verify substituent positions and assess purity. For example, pyrimidine C-H protons resonate at δ 8.5–9.0 ppm, while thiazole methyl groups appear at δ 2.2–2.6 ppm .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and dihedral angles between thiazole and pyrimidine rings. Restraints may be applied to refine isotropic displacement parameters in asymmetric units .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₀H₁₁N₄S: [M+H]⁺ at m/z 235.0851).

Advanced tip : Use hydrogen-bonding patterns from crystallography (e.g., N–H···N interactions) to predict supramolecular assembly .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Q. SAR strategies include :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the pyrimidine ring to modulate electronic effects, as seen in acetylcholinesterase inhibitors .

- Heterocyclic substitution : Replace thiazole with pyrazine or oxadiazole rings to alter binding affinity, as demonstrated in antimicrobial agents .

- Morpholine derivatization : Attach morpholine via Mannich reactions to improve solubility and bioavailability, as in pyrimidin-2-amine derivatives .

Data analysis : Compare IC₅₀ values across derivatives using ANOVA to identify statistically significant SAR trends .

Advanced: What computational methods are used to predict binding modes and pharmacokinetic properties?

Q. Methodological workflow :

Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., acetylcholinesterase). Validate with co-crystallized ligands from PDB entries .

ADMET prediction : Employ SwissADME or ADMETLab to assess logP (target <5), aqueous solubility, and CYP450 inhibition. For example, pyrimidine-thiazole hybrids often show moderate blood-brain barrier permeability .

MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD <2 Å).

Case study : Derivatives with 4-methoxy groups showed improved docking scores (ΔG = -9.2 kcal/mol) due to hydrophobic interactions .

Advanced: How should researchers address contradictions in reported biological activity or synthetic yields?

Q. Resolution strategies :

- Replicate conditions : Reproduce conflicting syntheses (e.g., DMF vs. ethanol reflux) while controlling humidity and oxygen levels .

- Bioassay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size disparities across studies. For example, fluorinated analogs may show variable antifungal activity due to strain-specific resistance .

Example : A 2020 study resolved yield discrepancies (45% vs. 72%) by optimizing Pd catalyst activation under inert atmospheres .

Advanced: What strategies optimize reaction scalability while maintaining regioselectivity?

Q. Scale-up considerations :

- Catalyst recycling : Use immobilized Pd nanoparticles to reduce costs and improve turnover number (TON) .

- Flow chemistry : Continuous flow reactors minimize side reactions in multi-step syntheses, as shown for pyrazole-pyrimidine hybrids .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing yield .

Regioselectivity control : Steric directing groups (e.g., 2,4-dimethylthiazole) favor C-5 coupling over C-2 in pyrimidine systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.